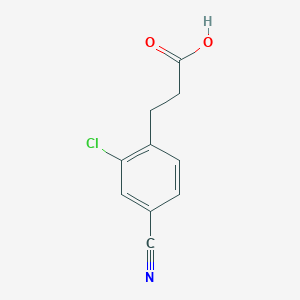
3-(2-Chloro-4-cyanophenyl)propanoic acid
Cat. No. B8386744
M. Wt: 209.63 g/mol
InChI Key: QKYDDPMEQDXUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04347382
Procedure details


A mixture of ethyl 3-(chloro-4-cyanophenyl)propanoate (33.0 g, 0.14 mol), KOH (6.27 g, 0.11 mol) and 95% ethanol (109 mL) was warmed at 40° C. for 1 h. The mixture was neutralized and evaporated to dryness. The residue was dissolved in 5% NaHCO3 and washed with EtOAc. Acidification and filtration gave crystalline 3-(2-chloro-4-cyanophenyl) propanoic acid: 18.4 g; mp 127°-219° C.
Name
ethyl 3-(chloro-4-cyanophenyl)propanoate
Quantity
33 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([O:14]CC)=[O:13].[OH-].[K+]>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 5% NaHCO3
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Acidification and filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)C#N)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
